molecular formula C12H9Cl2NO B8423917 [2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol

[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol

Cat. No.: B8423917
M. Wt: 254.11 g/mol
InChI Key: WBKVELPIGCYHHZ-UHFFFAOYSA-N
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Description

[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

[2-chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-1-8(2-4-9)10-5-6-15-12(14)11(10)7-16/h1-6,16H,7H2

InChI Key

WBKVELPIGCYHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-(4-chlorophenyl)nicotinic acid (2.4 g) in tetrahydrofuran (60 ml) was added thionyl chloride (3.2 g), and the mixture was heated under reflux for 3 hrs. The solvent was evaporated under reduced pressure, and the residue was dissolved in tetrahydrofuran (60 ml). Sodium borohydride (1.5 g) was added by small portions at 0° C., and the mixture was allowed to warm gradually and stirred at room temperature for 2 hrs. Water was added to quench the reaction and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (1.9 g) as a colorless oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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